molecular formula C28H29N3O3S2 B11529656 4-butoxy-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-butoxy-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11529656
M. Wt: 519.7 g/mol
InChI Key: VHUQCZYRUQKKPL-UHFFFAOYSA-N
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Description

4-BUTOXY-N-[2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound with a unique structure that combines a benzamide core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N-[2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butoxy Group: This step involves the alkylation of a phenolic hydroxyl group with butyl bromide in the presence of a base.

    Attachment of the Phenylethylcarbamoyl Group: This can be done through a nucleophilic substitution reaction, where the amine group reacts with a suitable electrophile.

    Final Coupling: The final step involves coupling the benzothiazole derivative with the benzamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N-[2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-BUTOXY-N-[2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring and the phenylethylcarbamoyl group could play key roles in these interactions, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-BUTOXY-N-(2-PHENYLETHYL)BENZAMIDE: Similar structure but lacks the benzothiazole ring.

    N-[2-(METHYLTHIO)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE: Similar structure but lacks the butoxy group and phenylethylcarbamoyl group.

    N-(2-PHENYLETHYL)-4-BUTOXYBENZAMIDE: Similar structure but lacks the benzothiazole ring and the sulfanyl group.

Uniqueness

The uniqueness of 4-BUTOXY-N-[2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of the benzothiazole ring, the butoxy group, and the phenylethylcarbamoyl group allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H29N3O3S2

Molecular Weight

519.7 g/mol

IUPAC Name

4-butoxy-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C28H29N3O3S2/c1-2-3-17-34-23-12-9-21(10-13-23)27(33)30-22-11-14-24-25(18-22)36-28(31-24)35-19-26(32)29-16-15-20-7-5-4-6-8-20/h4-14,18H,2-3,15-17,19H2,1H3,(H,29,32)(H,30,33)

InChI Key

VHUQCZYRUQKKPL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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